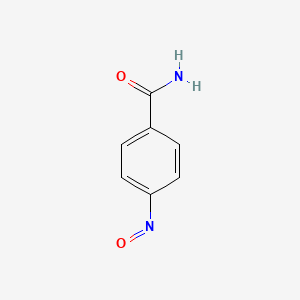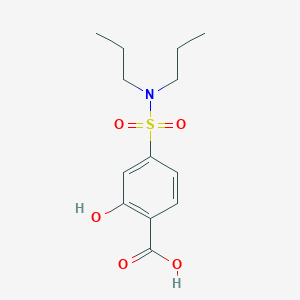
4-(Dipropylsulfamoyl)-2-hydroxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dipropylsulfamoyl)-2-hydroxybenzoic acid is an organic compound with the molecular formula C13H19NO4S. This compound is characterized by the presence of a sulfamoyl group attached to a benzoic acid core, with two propyl groups and a hydroxyl group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dipropylsulfamoyl)-2-hydroxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxybenzoic acid (salicylic acid).
Sulfamoylation: The hydroxyl group of salicylic acid is reacted with dipropylamine and chlorosulfonic acid to introduce the sulfamoyl group. This reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and continuous flow processes can enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
4-(Dipropylsulfamoyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The sulfamoyl group can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: Formation of 4-(Dipropylsulfamoyl)-2-ketobenzoic acid.
Reduction: Formation of 4-(Dipropylamino)-2-hydroxybenzoic acid.
Substitution: Formation of 4-(Dipropylsulfamoyl)-2-nitrobenzoic acid or 4-(Dipropylsulfamoyl)-2-bromobenzoic acid.
科学研究应用
4-(Dipropylsulfamoyl)-2-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 4-(Dipropylsulfamoyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity.
相似化合物的比较
Similar Compounds
4-(Dipropylsulfamoyl)benzoic acid: Lacks the hydroxyl group, which may affect its binding properties and reactivity.
2-Hydroxybenzoic acid (Salicylic acid): Lacks the sulfamoyl group, which significantly alters its chemical behavior and applications.
4-(Dimethylsulfamoyl)-2-hydroxybenzoic acid: Similar structure but with methyl groups instead of propyl groups, leading to differences in hydrophobicity and steric effects.
Uniqueness
4-(Dipropylsulfamoyl)-2-hydroxybenzoic acid is unique due to the presence of both the sulfamoyl and hydroxyl groups, which confer distinct chemical and biological properties. The propyl groups enhance its hydrophobicity, affecting its solubility and interaction with biological membranes.
属性
CAS 编号 |
34604-42-7 |
|---|---|
分子式 |
C13H19NO5S |
分子量 |
301.36 g/mol |
IUPAC 名称 |
4-(dipropylsulfamoyl)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H19NO5S/c1-3-7-14(8-4-2)20(18,19)10-5-6-11(13(16)17)12(15)9-10/h5-6,9,15H,3-4,7-8H2,1-2H3,(H,16,17) |
InChI 键 |
FJRTZGPMJBKGCD-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)S(=O)(=O)C1=CC(=C(C=C1)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


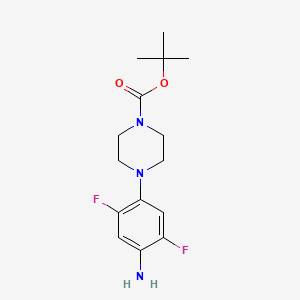
![4-({[(Methylamino)carbonyl]amino}methyl)benzoic acid](/img/structure/B13935910.png)
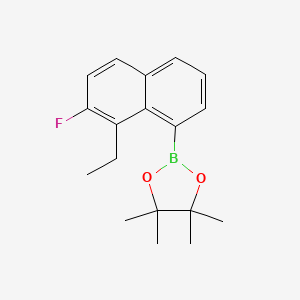
![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13935921.png)
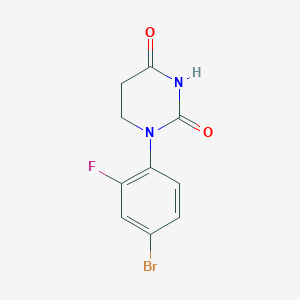
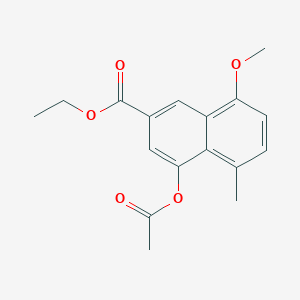

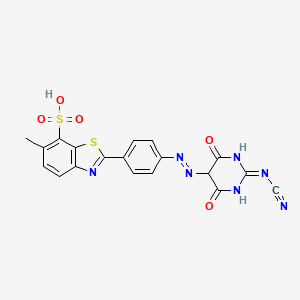

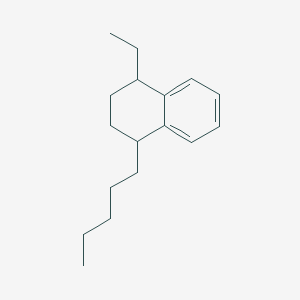
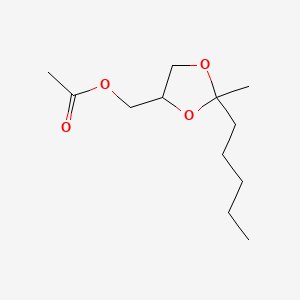
![9-Bromonaphtho[2,3-b]benzofuran](/img/structure/B13935970.png)

